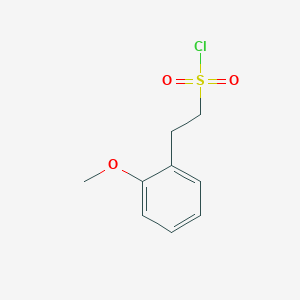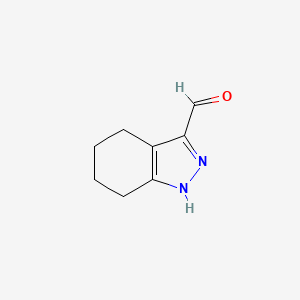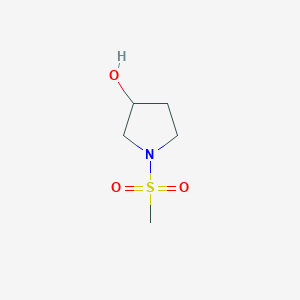
tert-butyl (2S)-2-(2-chloroacetyl)pyrrolidine-1-carboxylate
Übersicht
Beschreibung
Tert-butyl (2S)-2-(2-chloroacetyl)pyrrolidine-1-carboxylate is a chemical compound that has been extensively studied in scientific research. It is commonly used in the synthesis of various organic compounds and has been found to possess several biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of tert-butyl (tert-butyl (2S)-2-(2-chloroacetyl)pyrrolidine-1-carboxylate)-2-(2-chloroacetyl)pyrrolidine-1-carboxylate is not fully understood. However, it is believed to act as a chiral building block in the synthesis of various organic compounds. It has also been found to possess various biochemical and physiological effects.
Biochemical and Physiological Effects:
Tert-butyl (this compound)-2-(2-chloroacetyl)pyrrolidine-1-carboxylate has been found to possess several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been found to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. This suggests that tert-butyl (this compound)-2-(2-chloroacetyl)pyrrolidine-1-carboxylate may have potential use in the treatment of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
Tert-butyl (tert-butyl (2S)-2-(2-chloroacetyl)pyrrolidine-1-carboxylate)-2-(2-chloroacetyl)pyrrolidine-1-carboxylate has several advantages for lab experiments. It is a readily available chiral building block that can be easily synthesized. It has also been extensively studied and has a well-established mechanism of action. However, there are also some limitations to its use in lab experiments. It can be expensive to synthesize, and its effects may be difficult to study in vivo.
Zukünftige Richtungen
There are several future directions for the study of tert-butyl (tert-butyl (2S)-2-(2-chloroacetyl)pyrrolidine-1-carboxylate)-2-(2-chloroacetyl)pyrrolidine-1-carboxylate. One potential direction is the further study of its potential use in the treatment of cancer and Alzheimer's disease. Another potential direction is the development of new synthetic methods for tert-butyl (this compound)-2-(2-chloroacetyl)pyrrolidine-1-carboxylate that are more cost-effective and efficient. Additionally, the study of its effects on other biochemical pathways and its potential use in the synthesis of other organic compounds may also be explored.
Wissenschaftliche Forschungsanwendungen
Tert-butyl (tert-butyl (2S)-2-(2-chloroacetyl)pyrrolidine-1-carboxylate)-2-(2-chloroacetyl)pyrrolidine-1-carboxylate has been extensively studied in scientific research due to its various applications. It is commonly used in the synthesis of various organic compounds, including amino acids and peptides. It has also been used as a chiral building block in the synthesis of pharmaceuticals and agrochemicals. Tert-butyl (this compound)-2-(2-chloroacetyl)pyrrolidine-1-carboxylate has also been studied for its potential use in the treatment of various diseases, including cancer and Alzheimer's disease.
Eigenschaften
IUPAC Name |
tert-butyl (2S)-2-(2-chloroacetyl)pyrrolidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18ClNO3/c1-11(2,3)16-10(15)13-6-4-5-8(13)9(14)7-12/h8H,4-7H2,1-3H3/t8-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXJFCSOQVPPIHK-QMMMGPOBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1C(=O)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@H]1C(=O)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
102284-41-3 | |
| Record name | tert-butyl (2S)-2-(2-chloroacetyl)pyrrolidine-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![N-[4-(aminomethyl)phenyl]-N-methylmethanesulfonamide](/img/structure/B3417127.png)









